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molecular formula C12H12N2O B8575661 N-cyclopropyl-1H-indole-5-carboxamide

N-cyclopropyl-1H-indole-5-carboxamide

Cat. No. B8575661
M. Wt: 200.24 g/mol
InChI Key: RSAUXLUJHFGQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000175B2

Procedure details

The title compound was prepared by following the similar procedure as described in Intermediate-10, using 1H-indole-5-carboxylic acid and cyclopropanamine (0.34 g, 92%); MS: 201.1 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([OH:12])=O)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[CH:13]1([NH2:16])[CH2:15][CH2:14]1>>[CH:13]1([NH:16][C:10]([C:6]2[CH:5]=[C:4]3[C:9](=[CH:8][CH:7]=2)[NH:1][CH:2]=[CH:3]3)=[O:12])[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C(=O)O
Step Two
Name
Quantity
0.34 g
Type
reactant
Smiles
C1(CC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC(=O)C=1C=C2C=CNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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